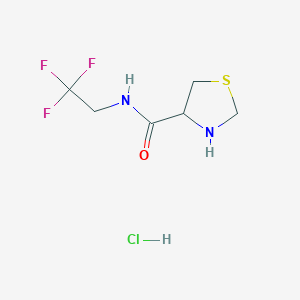

N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride

Descripción

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both sulfur and nitrogen atoms. The parent structure is designated as 1,3-thiazolidine, indicating a saturated five-membered ring containing sulfur at position 1 and nitrogen at position 3, with the numbering system beginning from the sulfur atom. The carboxamide functionality is located at position 4 of the thiazolidine ring, representing the carbon atom adjacent to the nitrogen heteroatom within the ring system.

The trifluoroethyl substituent attached to the nitrogen atom of the carboxamide group is systematically named as 2,2,2-trifluoroethyl, indicating that all three fluorine atoms are bonded to the terminal carbon atom of the ethyl chain. This nomenclature precisely defines the substitution pattern and distinguishes this compound from other possible trifluoroethyl isomers. The molecular formula is represented as C6H9F3N2OS·HCl, with a molecular weight of 250.66 daltons.

Propiedades

IUPAC Name |

N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2OS.ClH/c7-6(8,9)2-10-5(12)4-1-13-3-11-4;/h4,11H,1-3H2,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBZRJYXTSODGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCS1)C(=O)NCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Approach

The synthesis of N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride typically involves the acylation of 1,3-thiazolidine derivatives or their carboxylic acid precursors with trifluoroethylamine derivatives, followed by conversion to the hydrochloride salt form. The processes emphasize environmentally friendly solvents, moderate temperatures, and efficient recovery to achieve high purity and yield.

Preparation via Acylation and Salt Formation

2.1 Acylation of 1,3-Thiazolidine-4-carboxylic Acid Derivatives

A patented process describes the acylation of 1,3-thiazolidin-4-carboxylic acid with carboxylic acid derivatives such as acetic anhydride in ethanol solvent under reflux conditions (typically 40°C to 85°C) to obtain N-acyl-1,3-thiazolidin-4-carboxylic acids or their mixtures with thiazolidinium salts.

Example conditions: 1,3-thiazolidin-4-carboxylic acid (10.3 g), acetic anhydride (4 mL), ethanol (12 mL), stirred at 200 rpm for 16 hours at reflux. The solid product was recovered by vacuum filtration and drying, yielding a mixture of N-acetyl-1,3-thiazolidin-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate.

2.2 Formation of N-(2,2,2-trifluoroethyl) Carboxamide

The key step involves coupling 2-amino-N-(2,2,2-trifluoroethyl) acetamide hydrochloride with appropriate acyl chlorides or activated carboxylic acid derivatives under mild conditions.

For example, a solution of the hydroxamic acid chloride intermediate was added to a mixture of (2,2,2-trifluoroethylcarbamoyl)-methyl-ammonium chloride and triethylamine in tetrahydrofuran (THF), stirred overnight at room temperature. Purification by silica gel chromatography afforded the desired trifluoroethyl carboxamide in 52% yield.

Hydrochloride Salt Formation

The hydrochloride salt is typically prepared by treatment of the free amide or its protected precursor with hydrogen chloride gas or hydrochloric acid solutions in various solvents such as methanol, ethyl acetate, or 1,4-dioxane.

Catalytic Hydrogenation and Subsequent Salt Formation

Hydrogenolysis of protected intermediates using palladium on carbon (5-10%) under hydrogen atmosphere at elevated temperatures (50-70°C) and pressures (up to 100 psi) is employed to reduce protecting groups and generate free amine intermediates.

After catalyst removal, the crude amine is converted to the hydrochloride salt by bubbling HCl gas into the solution or slurry, followed by filtration and drying.

Typical yields after hydrogenation and salt formation range from 84% to 89% by gas chromatography, with final isolated yields of hydrochloride salts around 80-85%.

Coupling Reactions Using Peptide Coupling Agents

The amide bond formation between the trifluoroethyl amine derivative and carboxylic acid-containing thiazolidine derivatives can be facilitated by coupling agents such as HATU in the presence of bases like N,N-diisopropylethylamine.

Example: Stirring a mixture of 3-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylic acid with N,N-diisopropylethylamine, 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, and HATU in dichloromethane at 20°C for 2 hours yielded the target amide product after aqueous workup and drying.

Summary Table of Key Preparation Parameters

Research Findings and Notes

The synthetic routes prioritize environmentally benign solvents (ethanol, ethyl acetate, dioxane) and moderate temperatures to minimize energy consumption and side reactions.

The use of catalytic hydrogenation for deprotection steps is efficient and yields high-purity intermediates suitable for subsequent salt formation.

The hydrochloride salt formation is versatile, achievable by direct acid gas treatment or acid solution, with solvent choice influencing yield and purity.

Coupling agents like HATU enable efficient amide bond formation under mild conditions, facilitating the synthesis of complex derivatives incorporating the trifluoroethyl moiety.

The trifluoroethyl group imparts unique physicochemical properties, enhancing biological activity and stability in pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Biochemical Research

N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride is primarily utilized in biochemical research due to its role as a biochemical probe in proteomics. Its unique trifluoroethyl group enhances the hydrophobicity and stability of the compounds, making it suitable for studying protein interactions and enzyme activities.

Medicinal Chemistry

The compound has shown potential as a scaffold in drug design, particularly in developing therapeutics targeting metabolic disorders. Its thiazolidine structure is reminiscent of known pharmacophores in anti-diabetic agents like thiazolidinediones (TZDs), which are used to improve insulin sensitivity.

Fluorinated Compounds Research

Due to the presence of trifluoroethyl groups, this compound is also of interest in the development of fluorinated compounds that exhibit enhanced biological activity and metabolic stability. Fluorinated compounds often demonstrate improved lipophilicity and bioavailability, making them valuable in drug formulation.

Case Study 1: Proteomics Application

A study conducted by researchers at a prominent university utilized this compound to investigate protein-ligand interactions within a cellular model. The findings indicated that the compound effectively stabilizes protein conformations in the presence of other ligands, suggesting its potential as a tool for studying allosteric modulation in proteins.

Case Study 2: Drug Development

In another research initiative focused on diabetes management, scientists explored the efficacy of this compound as a lead molecule for developing new TZD analogs. Preliminary results demonstrated that certain derivatives exhibited improved insulin-sensitizing effects compared to existing TZDs while maintaining lower toxicity profiles.

Mecanismo De Acción

The mechanism of action of N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound shares its 1,3-thiazolidine-4-carboxamide backbone with several analogs, differing primarily in substituents. Key comparisons include:

(a) N-(2-Methylphenyl)-1,3-Thiazolidine-4-Carboxamide Hydrochloride

- Substituent : 2-methylphenyl group (aromatic) vs. trifluoroethyl (aliphatic).

- In contrast, the trifluoroethyl group balances lipophilicity with polarity due to fluorine’s inductive effects, improving solubility and metabolic stability .

- Binding Interactions : The methylphenyl group could engage in π-π stacking with aromatic residues in target proteins, while the trifluoroethyl group may participate in dipole-dipole interactions or hydrophobic contacts .

(b) Methyl 2-Ethyl-1,3-Thiazolidine-4-Carboxylate Hydrochloride

- Functional Group : Ester (carboxylate) vs. carboxamide.

- Impact: The ester group is more prone to hydrolysis in vivo, reducing stability compared to the carboxamide’s resistance to enzymatic degradation.

(c) Other Thiazolidine Derivatives

Compounds like [5-chloro-2-(ethylthio)phenyl]amine hydrochloride and 4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol hydrochloride () exhibit divergent substituents (e.g., chlorine, thiazole rings), which alter electronic profiles and binding modes. The trifluoroethyl group’s unique combination of size, electronegativity, and metabolic inertia distinguishes it from these analogs .

Physicochemical and Pharmacokinetic Properties (Inferred)

Key Inferences :

Research Findings and Implications

Fluorine’s Role in Enhancing Drug Profiles

- Bioavailability : Fluorine’s inductive effects reduce the pKa of basic groups, increasing unionized drug fractions at physiological pH and improving absorption .

- Metabolic Resistance : The trifluoroethyl group resists cytochrome P450-mediated oxidation, prolonging half-life compared to ethyl or methylphenyl analogs .

- Target Interactions : Fluorine’s stereoelectronic effects can preorganize molecular conformations for optimal target binding. For example, the trifluoroethyl group may enhance affinity for enzymes or receptors requiring hydrophobic or polar interactions .

Actividad Biológica

N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

- Molecular Formula : C6H9F3N2OS·HCl

- CAS Number : 1078162-94-3

- Molecular Weight : 228.67 g/mol

Biological Activity Overview

This compound belongs to the thiazolidinone class of compounds, which have been recognized for their diverse biological activities. The following sections summarize key findings from recent studies.

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit notable anticancer properties. For instance:

- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. In a study evaluating similar thiazolidinone derivatives, compounds were tested against MCF7 (breast cancer), HT29 (colon cancer), and A2780 (ovarian cancer) cell lines. The most active derivatives had IC50 values ranging from 0.02 to 17.02 μM against these cell lines .

- Mechanisms of Action :

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 7j | HT29 | 0.02 | Cell cycle arrest |

| 7j | MCF7 | 0.47 | Apoptosis induction |

| 7j | A2780 | 13.46 | Clonogenicity reduction |

Anti-inflammatory Effects

Thiazolidinone derivatives have also been studied for their anti-inflammatory properties:

- COX Inhibition : Similar compounds demonstrated moderate inhibition of COX-2 activity (IC50 = 0.42 - 29.11 μM), suggesting potential use as anti-inflammatory agents . The selectivity for COX-2 over COX-1 indicates a favorable safety profile compared to traditional NSAIDs like indomethacin.

Case Studies and Research Findings

A comprehensive review of thiazolidinone derivatives highlighted their potential as multifunctional agents in treating various diseases:

- Anticancer Properties : A study reported that certain thiazolidinone derivatives significantly reduced tumor volumes and masses in Ehrlich solid carcinoma-bearing mice .

- Inflammation Models : In vivo studies showed that these compounds could reduce inflammation markers in animal models when administered at therapeutic doses .

- Molecular Docking Studies : Molecular docking analyses revealed that these derivatives possess higher binding affinities towards COX-2 compared to COX-1, supporting their selective inhibition profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,2,2-trifluoroethyl)-1,3-thiazolidine-4-carboxamide hydrochloride, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves coupling the trifluoroethylamine moiety to the thiazolidine-carboxamide scaffold under anhydrous conditions. Key steps include:

- Use of coupling agents like EDCI/HOBt in DMF or dichloromethane (DCM) at 0–25°C .

- Acidic workup (e.g., HCl in dioxane) to isolate the hydrochloride salt.

- Purity optimization via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 MeOH/DCM) and confirm purity by HPLC (≥95% by C18 reverse-phase) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion [M+H]+ and ¹H/¹³C NMR (DMSO-d6) to resolve trifluoroethyl (δ ~3.8–4.2 ppm) and thiazolidine (δ ~4.5–5.0 ppm) signals .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and ion chromatography for chloride content .

- Stability Studies : Thermal gravimetric analysis (TGA) and accelerated stability testing (40°C/75% RH) to assess hygroscopicity and degradation pathways .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer :

- Conduct stress testing:

- Thermal Stability : Heat samples at 60°C for 48 hours; monitor decomposition via HPLC.

- Photostability : Expose to UV light (320–400 nm) for 24 hours; track photodegradation products .

- Store in amber vials at –20°C under inert gas (argon) to minimize hydrolysis of the trifluoroethyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate assays (e.g., enzyme inhibition, cytotoxicity) across multiple labs using identical protocols (e.g., ATP-based cell viability assays, IC50 calculations) .

- Meta-Analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or batch-dependent variability .

- Structural Validation : Confirm batch integrity via X-ray crystallography to rule out polymorphic effects on activity .

Q. How can in silico modeling guide the optimization of this compound’s pharmacokinetic profile?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME to assess logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .

- Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina; prioritize derivatives with improved binding energy (ΔG ≤ –8 kcal/mol) .

- QSAR Analysis : Develop quantitative structure-activity relationship models to correlate trifluoroethyl substituent positioning with solubility/bioactivity .

Q. What experimental designs are recommended for studying the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment .

- Metabolomics : LC-MS/MS profiling to track changes in metabolic pathways (e.g., TCA cycle intermediates) .

- CRISPR-Cas9 Screens : Genome-wide knockout libraries to pinpoint genetic modifiers of compound efficacy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

- Methodological Answer :

- Species-Specific Metabolism : Compare hepatic microsome stability (human vs. murine) to identify metabolic inactivation pathways .

- Tumor Microenvironment Mimicry : Use 3D spheroid cultures or patient-derived xenografts (PDX) to bridge in vitro-in vivo gaps .

- Dose-Response Refinement : Apply Hill slope modeling to assess efficacy thresholds and off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.